![molecular formula C7H9F3O B2759809 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2384784-97-6](/img/structure/B2759809.png)
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Overview
Description
“[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound with the CAS Number: 2384784-97-6 . It has a molecular weight of 166.14 and its IUPAC name is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C7H9F3O .Scientific Research Applications
Drug Development and Bioisosteres
Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups. These BCPs offer physicochemical benefits to drug candidates. Researchers have synthesized BCPs bearing carbon and halogen substituents using exceptionally mild reaction conditions. The process involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides. The resulting BCP analogues find applications in drug design, particularly for mimicking aromatic rings and bulky substituents in pharmaceuticals, peptides, and nucleosides .
Multigram Synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pent-1-ylglycine (CF3-Bpg)
An optimized protocol has been developed for the multigram synthesis of CF3-Bpg, a derivative of our compound of interest. The overall yield has been improved from 35% to 53%. CF3-Bpg is a promising building block for medicinal chemistry and drug discovery, especially in the context of fluorinated compounds .
Safety and Hazards
properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRANUGXRWNZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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